2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
Description
Properties
CAS No. |
121111-61-3 |
|---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O2/c1-16-5-9-18(10-6-16)23-24(19-11-7-17(2)8-12-19)27-25(26-23)20-13-14-21(28-3)22(15-20)29-4/h5-15H,1-4H3,(H,26,27) |
InChI Key |
CFWPNVAHIGEFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, and ammonium acetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzaldehyde in the presence of ammonium acetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazole ring, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study published in Molecules demonstrated that derivatives of imidazole exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was synthesized and tested, showing an IC50 value indicating effective inhibition of cell growth .
Antimicrobial Properties
Imidazole compounds are known for their antimicrobial properties.
- Research Findings : A study indicated that 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .
Organic Electronics
Imidazole derivatives are being explored for their role in organic electronics due to their semiconducting properties.
- Application Insight : The compound has been incorporated into organic photovoltaic devices, enhancing charge transport properties and overall efficiency. Research indicates that modifications to the molecular structure can lead to improved performance metrics in solar cells .
Catalysis
The compound's imidazole moiety allows it to act as a catalyst in various organic reactions.
- Case Study : A research group demonstrated its effectiveness as a catalyst for the synthesis of complex organic molecules through a one-pot reaction process. The results showed high yields and selectivity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 | |
| Anticancer | MCF-7 | 20 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 28 |
Table 2: Material Properties and Applications
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Effects on Bioactivity
A. 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
This compound () shares a trisubstituted imidazole scaffold but differs in substituent positions and functional groups. The 3,5-dimethoxyphenyl group at position 2 and 4-methoxyphenyl groups at positions 4/5 confer enhanced antimalarial activity against Plasmodium falciparum compared to the target compound. The additional methoxy groups may improve solubility and binding affinity to parasitic targets, though reduced lipophilicity could limit membrane permeability .
B. 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole From , this derivative lacks methyl groups at positions 4/5, instead bearing unsubstituted phenyl rings. However, the 4-methoxyphenyl group at position 2 may reduce metabolic stability compared to the target compound’s 3,4-dimethoxyphenyl group due to differing oxidative susceptibility .
C. 4,5-Bis(4-chlorophenyl)-2-(2-ethoxy-4-trifluoromethylphenyl)-4,5-dihydro-1H-imidazole This compound () incorporates halogenated (Cl, F) and trifluoromethyl groups, which enhance electronegativity and metabolic stability.
Pharmacological and Structural Insights
A. Analgesic Activity
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole () demonstrates potent analgesic synergy with nalbuphine. The trifluoromethylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing receptor binding (e.g., opioid or COX-2 targets). The target compound’s lack of such groups suggests divergent mechanisms, possibly favoring anti-inflammatory over direct analgesic effects .
B. Crystal Structure and Conformation The allylated derivative in reveals non-planar geometry, with dihedral angles of 35.78°–69.75° between the imidazole ring and substituent phenyl groups. This conformation may hinder binding to planar active sites (e.g., DNA intercalation) but favor interactions with allosteric pockets. Comparatively, halogenated analogs () exhibit greater planarity due to smaller substituents, optimizing interactions with flat enzymatic surfaces .
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Key Research Findings and Implications
- Substituent Position Matters : The 3,4-dimethoxy configuration (target compound) vs. 3,5-dimethoxy () alters electronic distribution and hydrogen-bonding capacity, impacting target selectivity .
- Methyl vs. Methoxy : Methyl groups enhance lipophilicity and metabolic stability compared to methoxy groups, favoring blood-brain barrier penetration in neurological applications .
- Halogenation Trade-offs : Chlorine/fluorine substituents () improve binding affinity but may increase toxicity risks, limiting therapeutic windows .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure
The chemical structure of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 350.41 g/mol
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. It displayed high selectivity and potency against renal cancer cells with an IC value of 1.143 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : The anticancer effects may be attributed to the inhibition of specific pathways involved in tumor growth and metastasis. Research has demonstrated that imidazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that it possesses significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The MIC values were reported to be as low as 0.22 µg/mL for certain derivatives .
- Biofilm Inhibition : The compound demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, suggesting its potential application in treating biofilm-associated infections .
Anti-inflammatory Effects
Imidazole derivatives have been recognized for their anti-inflammatory properties:
- Cytokine Inhibition : Research indicates that these compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models .
- Potential Applications : These anti-inflammatory effects make the compound a candidate for treating conditions like arthritis and other inflammatory diseases.
Data Summary
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Anticancer | IC assays on renal cancer cells | 1.143 µM |
| Antimicrobial | MIC against E. coli and S. aureus | 0.22 µg/mL |
| Anti-inflammatory | Cytokine assays | Significant reduction in cytokine levels |
Case Studies
- Study on Anticancer Properties : A study conducted on a series of imidazole derivatives found that 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole exhibited superior anticancer activity compared to other derivatives tested against a range of human tumor cell lines .
- Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy of various imidazole compounds, highlighting the effectiveness of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole?
- Methodological Answer : The compound is synthesized via multicomponent reactions under oxidative conditions. A typical protocol involves reacting substituted benzil derivatives with aldehydes and ammonium acetate in a one-pot procedure. For example, a mixture of 3,4-dimethoxybenzaldehyde, 4-methylacetophenone, and ammonium acetate in acetic acid under reflux yields the target imidazole. Reaction optimization includes solvent selection (e.g., DMSO or ethanol), temperature control (80–120°C), and catalyst use (e.g., iodine or FeCl₃) to enhance yield and purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to determine the molecular conformation and packing. For example, the compound’s imidazole ring forms dihedral angles of 35.78° and 26.35° with adjacent aromatic rings, as resolved via SHELX refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 3.34 ppm (OCH₃) and δ 7.26–7.93 ppm (aromatic protons) confirm substitution patterns .
- IR spectroscopy : Bands at 1666 cm⁻¹ (C=N) and 3448 cm⁻¹ (N–H) validate the imidazole core .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening focuses on enzyme inhibition and cytotoxicity. For example:
- Aromatase inhibition : Derivatives are tested against MCF-7 breast cancer cells, with IC₅₀ values compared to letrozole (positive control). Substituent effects (e.g., nitro groups vs. furans) are analyzed for activity modulation .
- Antiplasmodial activity : Similar imidazoles (e.g., 2-(3,5-dimethoxyphenyl) analogs) show IC₅₀ values <1 µM against Plasmodium falciparum in vitro, with structure-activity relationship (SAR) studies guiding optimization .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using software like SHELX?
- Methodological Answer :
- Data processing : Raw diffraction data (e.g., .hkl files) are processed with SHELXT for structure solution. Initial phases are determined via direct methods.
- Refinement : SHELXL refines parameters (atomic coordinates, displacement factors) using least-squares minimization. Hydrogen-bonding interactions (e.g., C–H⋯O, C–H⋯π) are identified via Mercury visualization, with R-factors <0.05 indicating high accuracy .
- Validation : PLATON checks for missed symmetry or twinning, critical for resolving non-planar conformations (e.g., allyl group dihedral angles of 82.09°) .
Q. How can derivatives be rationally designed to enhance bioactivity?
- Methodological Answer :
- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 2-phenyl position to modulate electron density and enhance target binding .
- SAR analysis : Compare IC₅₀ values of analogs (e.g., 4-methylphenyl vs. 4-methoxyphenyl substituents) to identify critical pharmacophores. For instance, 4-methyl groups improve aromatase inhibition by 30% compared to methoxy analogs .
- Computational docking : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., aromatase CYP19A1). Energy scores (<-7 kcal/mol) guide prioritization of synthetic targets .
Q. How can contradictions in biological assay data be resolved?
- Methodological Answer :
- Replicate experiments : Ensure consistency across multiple assays (e.g., triplicate runs in MTT cytotoxicity tests) .
- Control standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to eliminate artifacts .
- Meta-analysis : Compare datasets across studies. For example, discrepancies in aromatase inhibition (e.g., compound 1a vs. 1b in ) may arise from substituent electronic effects, resolved via Hammett plots or QSAR modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
